3-((2-Fluorobenzyl)thio)-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4OS/c1-25-15-7-4-6-13(11-15)17-9-10-18-21-22-19(24(18)23-17)26-12-14-5-2-3-8-16(14)20/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJUDEWOFNSNFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(=NN=C3SCC4=CC=CC=C4F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-((2-Fluorobenzyl)thio)-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the fluorobenzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-((2-Fluorobenzyl)thio)-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 3-((2-Fluorobenzyl)thio)-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and inducing cell death in cancer cells .
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Target Selectivity :
- The 2-fluorobenzylthio group in the target compound may enhance binding to PDE4 isoforms or GABAA receptors, similar to TPA023’s 2-fluorophenyl group . In contrast, chlorobenzylthio () or dimethoxyphenyl () substituents shift activity toward PDE4 or kinase inhibition, respectively.
- The 3-methoxyphenyl group at position 6 likely improves metabolic stability compared to thienyl () or pyrazolyl () groups, which are more lipophilic but prone to oxidation.
Biological Activity Trends: PDE4 Inhibition: Compound 18 () achieves sub-nanomolar IC50 values due to its tetrahydrofuran-3-yloxy moiety, which mimics catechol diether interactions in the PDE4 catalytic pocket. The target compound lacks this feature, suggesting lower PDE4 potency unless optimized. GABAA Modulation: TPA023’s 2-fluorophenyl and triazolylmethoxy groups confer α2/α3 subunit selectivity . The target compound’s 2-fluorobenzylthio group may similarly influence receptor subtype specificity. Antimicrobial Activity: Analogs with thienyl or chlorophenyl groups () exhibit mild to potent antifungal/antibacterial effects, implying the target compound’s 3-methoxyphenyl group could be explored for similar applications.
Physicochemical and Pharmacokinetic Properties
Table 2: Molecular Properties of Selected Analogs
Key Observations:
- The target compound’s logP (~3.5) balances lipophilicity and solubility, favorable for blood-brain barrier penetration (relevant for CNS targets like GABAA).
- Higher hydrogen bond acceptors in Compound 18 () correlate with PDE4 selectivity but may reduce oral bioavailability.
Biological Activity
3-((2-Fluorobenzyl)thio)-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic compound belonging to the class of triazolopyridazines. These compounds are recognized for their diverse biological activities, which include potential applications in medicinal chemistry and drug development. The unique structural features of this compound contribute to its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 326.4 g/mol. The compound features a triazole ring fused to a pyridazine ring, alongside functional groups such as a fluorobenzylthio and a methoxyphenyl group. These structural components are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅FN₄OS |
| Molecular Weight | 326.4 g/mol |
| IUPAC Name | 3-[(2-fluorophenyl)methylsulfanyl]-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
| CAS Number | 920436-82-4 |
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer cell proliferation. By blocking these pathways, it could induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : Compounds within the triazolopyridazine class have shown significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents.
- Enzyme Inhibition : The compound may interact with enzymes such as proteases and kinases, modulating their activity and influencing cellular signaling pathways.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Kinase Inhibition : By binding to the active sites of certain kinases, the compound can disrupt signaling pathways that promote cell growth and survival.
- Receptor Modulation : It may also influence receptor functions that are critical in various physiological processes.
Case Studies
Several studies have evaluated the biological activity of related compounds within the triazolopyridazine class:
- In vitro Studies : Research has demonstrated that derivatives similar to this compound exhibit potent cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These studies highlight the potential for further development as anticancer therapeutics.
- Antimicrobial Testing : In vitro assays have shown that triazolopyridazines can inhibit the growth of various bacterial strains (e.g., E. coli and S. aureus) and fungi (e.g., Candida species), indicating their potential as novel antimicrobial agents.
Q & A
Q. What are the optimal synthetic routes for 3-((2-fluorobenzyl)thio)-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound can be synthesized via multistep reactions involving cyclization and functional group substitutions. Key steps include:
- Hydrazine-mediated cyclization : Reacting 3-chloro-6-hydrazinylpyridazine with diethyl ethoxymethylenemalonate to form the triazolo[4,3-b]pyridazine core .
- Thioether linkage : Introducing the 2-fluorobenzylthio group via nucleophilic substitution under NaH/THF conditions, optimized at 60°C for 8 hours to achieve >85% yield .
- Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the final compound with ≥98% purity, confirmed by -NMR and LC-MS .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer:
- Structural elucidation : Employ -NMR (400 MHz, DMSO-d6) to confirm substitution patterns, particularly the aromatic protons of the 3-methoxyphenyl group (δ 7.2–7.5 ppm) and the 2-fluorobenzylthio moiety (δ 4.3 ppm for SCH2) .
- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points (>200°C) and assess decomposition profiles under nitrogen atmosphere .
- LogP determination : Perform shake-flask experiments with octanol/water partitioning; reported LogP ≈ 3.2, indicating moderate lipophilicity .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in PDE4 inhibition?
Methodological Answer:
- Core modifications : Replace the 3-methoxyphenyl group with electron-withdrawing groups (e.g., 3-CF3) to enhance PDE4A binding affinity (IC50 < 10 nM vs. 25 nM for methoxy) .
- Docking studies : Use Schrödinger Maestro to model interactions with PDE4A’s catalytic domain. The 2-fluorobenzylthio group occupies a hydrophobic pocket near Phe446, while the triazolo-pyridazine core forms hydrogen bonds with Gln443 .
- Selectivity profiling : Screen against 21 PDE isoforms; prioritize compounds with >100-fold selectivity for PDE4A/B over PDE1C or PDE7A .
Q. How can researchers resolve contradictions in biological activity data (e.g., antiproliferative vs. thrombin inhibition)?
Methodological Answer:
- Functional group analysis : Ester derivatives (e.g., R2 = Et) show antiproliferative activity (IC50 = 1.2 µM in HUVECs) but lose thrombin inhibition due to reduced amidine interactions. Replace esters with amidoxime to restore thrombin binding .
- Assay standardization : Use identical cell lines (e.g., MDA-MB-231) and serum-free conditions to minimize variability from serum proteins .
Q. What in vivo models are suitable for evaluating the anxiolytic potential of this compound, given its structural similarity to TPA023?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
